4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide
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Overview
Description
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a fused ring system that includes a thieno and thiadiazine moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate sulfamoylacylazides, which are prepared from known starting materials . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive activity is attributed to its ability to block voltage-dependent calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . The compound’s antiviral activity is linked to its inhibition of reverse transcriptase, an enzyme crucial for viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure and exhibits various pharmacological activities, including antimicrobial and antihypertensive properties.
1,1,3-Trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine: Known for its antiviral activity, particularly as a non-nucleoside reverse transcriptase inhibitor.
Uniqueness
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide stands out due to its unique combination of a thieno and thiadiazine ring system, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
214916-44-6 |
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Molecular Formula |
C13H10N4O3S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[1,1,3-trioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile |
InChI |
InChI=1S/C13H10N4O3S2/c14-4-6-16-11-8-21-9-12(11)22(19,20)17(13(16)18)7-10-3-1-2-5-15-10/h1-3,5,8-9H,6-7H2 |
InChI Key |
DNAWKBIOERUGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N |
Origin of Product |
United States |
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